molecular formula C14H13FN2O2S B5542452 2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No.: B5542452
M. Wt: 292.33 g/mol
InChI Key: GLGSISJCGLCLIM-UHFFFAOYSA-N
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Description

2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluorobenzoyl group, an amino group, and a thiophene ring

Scientific Research Applications

2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide typically involves multiple steps. One common method includes the reaction of 3-fluorobenzoyl chloride with 4,5-dimethyl-3-thiophenecarboxamide in the presence of a base, such as triethylamine, to form the desired product. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(3-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
  • 2-[(3-chlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
  • **2-[(3-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecar

Properties

IUPAC Name

2-[(3-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c1-7-8(2)20-14(11(7)12(16)18)17-13(19)9-4-3-5-10(15)6-9/h3-6H,1-2H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGSISJCGLCLIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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